Gitoxigenin Gitoxigenin Gitoxigenin is a 3beta-hydroxy steroid, a 14beta-hydroxy steroid and a 16beta-hydroxy steroid. It derives from a hydride of a 5beta-cardanolide.
Gitoxigenin is a natural product found in Strophanthus divaricatus, Digitalis grandiflora, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 545-26-6
VCID: VC21081982
InChI: InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-16(21)6-8-22(2)20(13-9-19(26)28-12-13)18(25)11-23(17,22)27/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16+,17-,18+,20+,21+,22-,23+/m1/s1
SMILES: CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O
Molecular Formula: C23H34O5
Molecular Weight: 390.5 g/mol

Gitoxigenin

CAS No.: 545-26-6

Cat. No.: VC21081982

Molecular Formula: C23H34O5

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

Gitoxigenin - 545-26-6

Specification

CAS No. 545-26-6
Molecular Formula C23H34O5
Molecular Weight 390.5 g/mol
IUPAC Name 3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Standard InChI InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-16(21)6-8-22(2)20(13-9-19(26)28-12-13)18(25)11-23(17,22)27/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16+,17-,18+,20+,21+,22-,23+/m1/s1
Standard InChI Key PVAMXWLZJKTXFW-VQMOFDJESA-N
Isomeric SMILES C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=CC(=O)OC5)O)O)C)O
SMILES CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O
Canonical SMILES CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O

Introduction

Chemical Identity and Structure

Gitoxigenin is a cardenolide aglycone with the molecular formula C23H34O5 and a molecular weight of 390.51 . It is chemically identified as (3β,5β,16β)-3,14,16-trihydroxycard-20(22)-enolide, and is also known by alternative names such as D20,22-3,14,16,21-tetrahydroxynorcholenic acid lactone . The compound possesses multiple stereogenic centers, with 9 defined stereocenters in its structure .

Structurally, gitoxigenin is classified as a 3β-hydroxy steroid, a 14β-hydroxy steroid, and a 16β-hydroxy steroid . It derives from a hydride of a 5β-cardanolide . The compound represents the non-sugar component (aglycone) of gitoxin and is structurally related to other cardiac glycosides like digitoxigenin, with the notable difference being a hydroxyl group at the 16β position .

Physical and Chemical Properties

Gitoxigenin appears as light yellow flakes and exhibits specific physical properties as summarized in the following table :

PropertyValue
Molecular FormulaC23H34O5
Molecular Weight390.51
Melting Point~230°C (234°C after drying at 100°C in vacuo)
Boiling Point435.71°C (rough estimate)
Density1.0639 (rough estimate)
Refractive Index1.6120 (estimate)
Optical Rotation[α]²⁰ᴅ +38.5° (c = 0.68 in methanol)
Absorption Maximum310, 485, 520 nm (in 96% H₂SO₄)
SolubilitySlightly soluble in alcohol, acetone, ethyl acetate
LogP2.57510
pKa14.56±0.70 (Predicted)

The compound forms a sesquihydrate when recrystallized from dilute alcohol, which dehydrates upon drying at 100°C in vacuo . Treatment with alcoholic HCl yields digitaligenin with loss of water molecules .

Biological Activities and Mechanisms

Gitoxigenin demonstrates diverse biological activities, primarily attributed to its ability to inhibit Na⁺/K⁺-ATPase, a key enzyme responsible for maintaining cellular ion gradients .

Na⁺/K⁺-ATPase Inhibition

Like other cardiac glycosides, gitoxigenin functions as an inhibitor of Na⁺/K⁺-ATPase with a binding affinity (Kd) of approximately 500.0 nM . This inhibition affects cellular ion homeostasis, which can lead to increased intracellular calcium levels, ultimately influencing cardiac contractility . The inhibitory potency of gitoxigenin is influenced by its stereochemical configuration, particularly the hydroxyl group at the 16β position .

Anticancer Activity

Multiple studies have demonstrated gitoxigenin's significant cytotoxic effects against various cancer cell lines . The compound has shown promising activity against:

Cancer Cell LineActivityReference
Human colon cancerPotent anticancer activityXie et al.
HeLa cellsEC₅₀: 2.1 µMMilutinovic et al.
Human renal adenocarcinoma (TK-10)IC₅₀: 0.415-2.83 µMLópez-Lázaro et al.
Human breast adenocarcinoma (MCF-7)IC₅₀: 0.415-2.83 µMLópez-Lázaro et al.
Human melanoma (UACC-62)IC₅₀: 0.415-2.83 µMLópez-Lázaro et al.
PANC-1 (pancreatic cancer)Enhanced cytotoxicity in 12β-monohydroxylated derivatives

The anticancer mechanisms of gitoxigenin likely involve multiple pathways, including the inhibition of Na⁺/K⁺-ATPase, which can trigger apoptotic signaling cascades in cancer cells . Additionally, research suggests it may modulate the promyelocytic leukemia protein (PML) nuclear body formation, which plays a role in tumor suppression .

Antiviral Activity

Beyond its anticancer properties, gitoxigenin has demonstrated antiviral potential. In a high-throughput screening of 502 natural products, gitoxigenin exhibited 49.01% inhibition against dengue virus, qualifying it as one of 30 hit compounds in the study . This antiviral activity may be related to its effects on host cell signaling pathways or direct interactions with viral components .

Pharmacological Applications

Cardiovascular Effects

Historically, cardiac glycosides like gitoxigenin have been used to treat cardiac conditions. While gitoxigenin can be toxic at high concentrations, at appropriate therapeutic doses it demonstrates beneficial effects on congestive heart failure and atrial arrhythmia . These effects are primarily attributed to its Na⁺/K⁺-ATPase inhibition, which enhances cardiac contractility through increased intracellular calcium concentration .

Diagnostic Applications

Research has explored the development of radiolabeled gitoxigenin derivatives for cancer cell imaging. A study on ⁹⁹ᵐTc-labeled digitoxigenin derivatives showed potential for tumor-targeting probes with fast blood clearance and specific tissue distribution patterns . These developments highlight the potential diagnostic applications of gitoxigenin-based compounds in nuclear medicine .

The biodistribution of ⁹⁹ᵐTc-DTPA-Digitoxigenin in healthy mice demonstrates the pharmacokinetic properties of these derivatives:

Tissue30 min (%ID/g)SD2 h (%ID/g)SD
Blood0.510.080.430.16
Liver4.741.672.340.31
Spleen0.900.130.850.21
Kidney1.640.381.480.22
Heart0.310.050.320.29
Lungs1.460.350.60.17
Thyroid0.590.270.590.45
Intestine24.975.4727.061.64
Muscle0.500.380.260.15
Safety ParameterClassification/Value
GHS SymbolGHS06
Signal WordDanger
Hazard StatementsH311-H301-H331 (Toxic in contact with skin, if swallowed, if inhaled)
Hazard CodesT
Risk Statements23/24/25
WGK Germany3 (Highly water endangering)
NFPA ClassificationNot fully specified

Precautionary statements include P264-P270-P301+P310-P321-P330-P405-P501-P280-P302+P352-P312-P322-P361-P363-P405-P501-P261-P271-P304+P340-P311-P321-P403+P233-P405-P501, which cover aspects of handling, storage, disposal, and emergency response .

Gitoxigenin concentrations in biological samples are often monitored as a follow-up marker in cases of oleander poisoning, highlighting its clinical toxicological significance .

Biotransformation and Derivative Studies

Biotransformation studies on gitoxigenin have yielded valuable insights into structure-activity relationships and potential new therapeutic compounds . Recent research using the microorganism A. eureka 1E1BL1 led to the production of five previously undescribed cardenolides along with three known metabolites . These studies revealed microbial oxygenations at C-7 and C-12 sites, while dimethyl acetal formation on the gitoxigenin core structure was also reported .

Derivatives of gitoxigenin include:

DerivativeProperties
3,16-Diacetylgitoxigeninmp 249-250°C
3,16-Dibenzoylgitoxigeninmp 262°C
12β-monohydroxylated derivativesEnhanced cytotoxicity especially on PANC-1 cell line

These derivatives often demonstrate altered biological activities, with some showing enhanced cytotoxicity against specific cancer cell lines, such as the 12β-monohydroxylated derivatives which exhibited higher cytotoxicity particularly against the PANC-1 pancreatic cancer cell line .

Purification and Analytical Methods

Purification Techniques

Gitoxigenin can be purified through various crystallization methods . Recrystallization from aqueous ethanol produces plates of the sesquihydrate, which dehydrate upon drying at 100°C in vacuo . The compound can also be recrystallized from acetone/methanol mixtures and from ethyl acetate, with the latter forming crystals containing one mole of ethyl acetate .

Analytical Characterization

Analytical characterization of gitoxigenin includes several methods:

  • UV spectroscopy: Shows maximum absorption at 310, 485, and 520 nm in 96% H₂SO₄

  • Optical rotation measurement: [α]ᴅ +24.8° (c 1, dioxane) for crystals containing ethyl acetate, and [α]²⁰ᴅ +38.5° (c = 0.68 in methanol) for the pure compound

  • Chemical reactions: On heating with ethanolic HCl, gitoxigenin yields digitaligenin with loss of water

  • Mass spectrometry and NMR spectroscopy: Essential for structural confirmation and purity assessment in research settings

ManufacturerProduct NumberPackagingPrice (USD)Updated
TRCG3887255mg$1,8902021-12-16
American Custom Chemicals CorporationSHG000039610mg$582.972021-12-16

The compound is predominantly used in research settings for investigating structure-activity relationships of cardiac glycosides, developing potential anticancer agents, and studying mechanisms of Na⁺/K⁺-ATPase inhibition . Its applications in drug development studies continue to expand as researchers explore methods to overcome the pharmacokinetic and toxicological challenges associated with cardenolide glycosides .

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